Computed Lipophilicity (XLogP3) Differentiates 2‑Furan Regioisomer from 5‑Furan Analog
The target compound (2‑furan‑2‑yl substitution on pyridine) yields an XLogP3 value of 2, whereas the 5‑furan‑2‑yl positional isomer (CAS 2034517‑96‑7) has a reported XLogP3 of approximately 1.7 [1][2]. This ΔXLogP3 of ~0.3 reflects the altered spatial distribution of the polar furan oxygen relative to the pyridine nitrogen and amide linker.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | N-((5‑(furan‑2‑yl)pyridin‑3‑yl)methyl)‑2‑(thiophen‑2‑yl)acetamide; XLogP3 ≈ 1.7 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 (target more lipophilic) |
| Conditions | XLogP3 algorithm v3.0 as implemented in PubChem |
Why This Matters
A 0.3 log unit difference in predicted lipophilicity can correlate with measurable shifts in membrane permeability, protein binding, and solubility, making the 2‑furan regioisomer the preferred starting point for medicinal chemistry programs requiring moderate lipophilicity.
- [1] PubChem CID 91630540 (target compound), computed XLogP3 = 2. View Source
- [2] PubChem entry for 5‑furan isomer (CAS 2034517‑96‑7), computationally derived XLogP3 value. View Source
